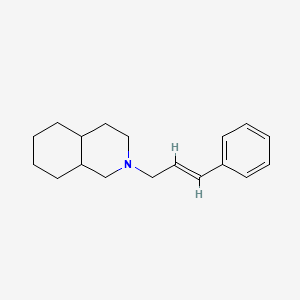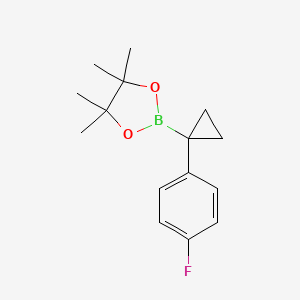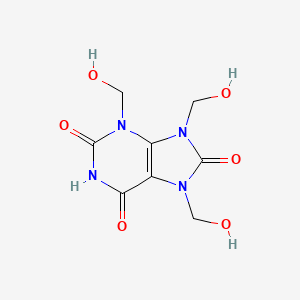
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a trimethylsilyl group, and an aniline moiety, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline typically involves the reaction of aniline derivatives with trifluoromethylating agents and trimethylsilylating agents. One common method includes the use of a Schlenk tube charged with copper(I) iodide, 1,10-phenanthroline, and cesium fluoride. The reaction mixture is then evacuated, backfilled with argon, and diglyme is added along with the aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated aniline derivatives, silylated compounds, and various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline involves its ability to act as a nucleophilic trifluoromethylating agent. It reacts with non-enolizable carbonyl compounds to provide α-trifluoromethyl alcohols. The molecular targets include carbonyl groups, and the pathways involve nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)morpholine
- Benzonitrile, 4-(2,2,2-trifluoro-1-((trimethylsilyl)oxy)ethyl)-
Uniqueness
4-(2,2,2-Trifluoro-1-((trimethylsilyl)oxy)ethyl)aniline is unique due to its combination of trifluoromethyl and trimethylsilyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for introducing trifluoromethyl groups into organic molecules .
Eigenschaften
CAS-Nummer |
876727-98-9 |
|---|---|
Molekularformel |
C11H16F3NOSi |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoro-1-trimethylsilyloxyethyl)aniline |
InChI |
InChI=1S/C11H16F3NOSi/c1-17(2,3)16-10(11(12,13)14)8-4-6-9(15)7-5-8/h4-7,10H,15H2,1-3H3 |
InChI-Schlüssel |
AMDWZEBQUGNEQF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C1=CC=C(C=C1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11857506.png)


![1,1,4-Trichloro-1,2-dihydrocyclobuta[c]isoquinoline](/img/structure/B11857539.png)
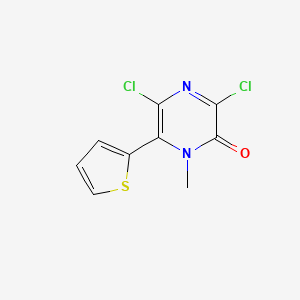
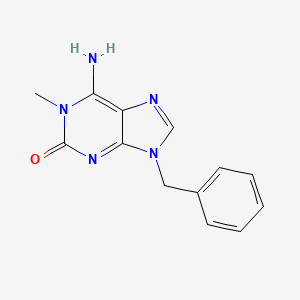
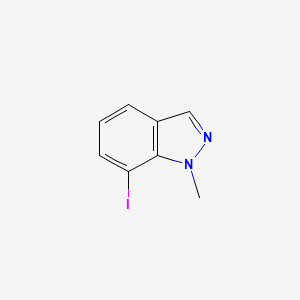

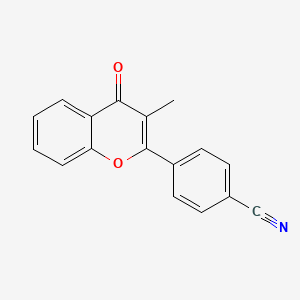
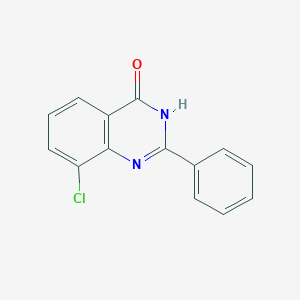
![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)
